molecular formula C23H26O6S B14861800 Phenyl 3,4-di-O-acetyl-2-O-benzyl-a-L-thiorhamnopyranoside

Phenyl 3,4-di-O-acetyl-2-O-benzyl-a-L-thiorhamnopyranoside

Cat. No.: B14861800
M. Wt: 430.5 g/mol
InChI Key: OESKCJVZEVEFLO-UHFFFAOYSA-N
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Description

[(2S,3S,4R,5R,6S)-4-Acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate is a complex organic compound characterized by its multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4R,5R,6S)-4-Acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the core oxane ring, followed by the introduction of acetyloxy, phenylmethoxy, and phenylsulfanyl groups. Each step must be carefully controlled to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4R,5R,6S)-4-Acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be optimized for each specific reaction to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nucleophile or electrophile used.

Scientific Research Applications

[(2S,3S,4R,5R,6S)-4-Acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: It can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2S,3S,4R,5R,6S)-4-Acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups and stereocenters allow it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

[(2S,3S,4R,5R,6S)-4-Acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate can be compared to other similar compounds, such as:

    [(2S,3R,4S,5S,6R)-6-(Acetoxymethyl)-4-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-tetrahydropyran-2-yl] acetate: This compound shares a similar core structure but differs in the functional groups attached.

    [(2S,3S,4R,5R,6S)-6-{[(4aS,7aR)-7-(Hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy}-2-(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl] acetate: This compound has additional hydroxyl groups, which may affect its reactivity and biological activity.

The uniqueness of [(2S,3S,4R,5R,6S)-4-Acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26O6S

Molecular Weight

430.5 g/mol

IUPAC Name

(4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl) acetate

InChI

InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3

InChI Key

OESKCJVZEVEFLO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C

Origin of Product

United States

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